(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one
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Overview
Description
The compound “(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylbenzyl)oxy]-1-benzofuran-3(2H)-one” is a complex organic molecule that features a benzofuran core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include 6-bromo-4H-1,3-benzodioxin and 2-methylbenzyl alcohol. The synthetic route could involve:
Formation of the Benzofuran Core: This might be achieved through cyclization reactions.
Introduction of the Bromine Atom: Bromination reactions using reagents like N-bromosuccinimide (NBS).
Formation of the Benzodioxin Ring: This could involve condensation reactions.
Final Coupling Reaction: The final step might involve coupling the benzofuran core with the benzodioxin ring under specific conditions such as the use of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This might include:
Use of Catalysts: To speed up the reaction and increase efficiency.
Controlled Temperature and Pressure: To ensure the reaction proceeds smoothly.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, ethanol, toluene.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol derivative.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways.
Medicine: Possible applications in drug development due to its complex structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes or Receptors: Affecting their activity.
Modulating Biological Pathways: Influencing cellular processes.
Chemical Interactions: Such as hydrogen bonding or van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar core structures.
Benzodioxin Derivatives: Compounds with similar ring structures.
Uniqueness
This compound is unique due to its specific combination of functional groups and ring structures, which might confer unique chemical and biological properties.
Properties
Molecular Formula |
C25H19BrO5 |
---|---|
Molecular Weight |
479.3 g/mol |
IUPAC Name |
(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-methylphenyl)methoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C25H19BrO5/c1-15-4-2-3-5-16(15)13-29-20-6-7-21-22(11-20)31-23(24(21)27)10-17-8-19(26)9-18-12-28-14-30-25(17)18/h2-11H,12-14H2,1H3/b23-10- |
InChI Key |
FJAZQJNVXFLDPH-RMORIDSASA-N |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC(=CC5=C4OCOC5)Br)/O3 |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=O)C(=CC4=CC(=CC5=C4OCOC5)Br)O3 |
Origin of Product |
United States |
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